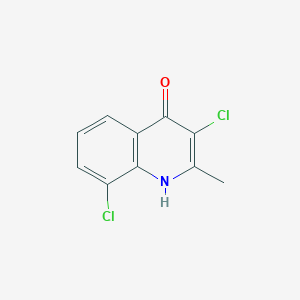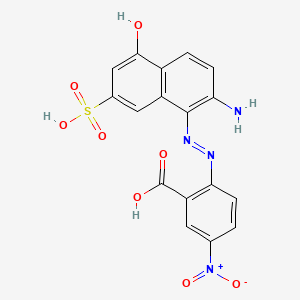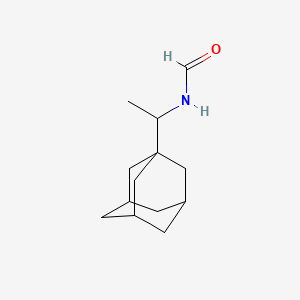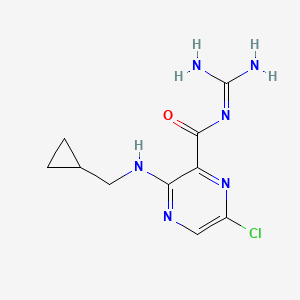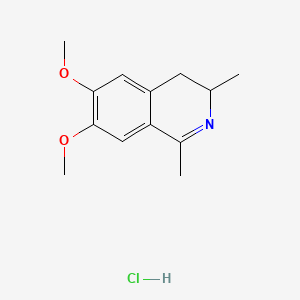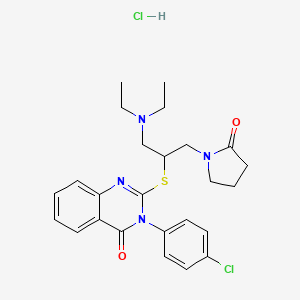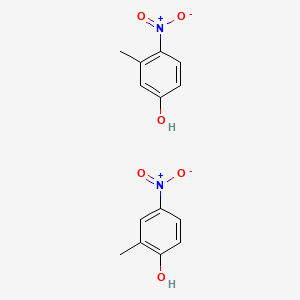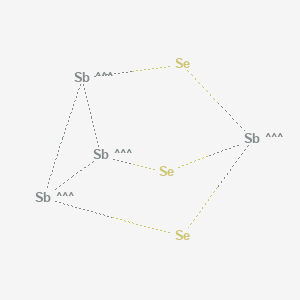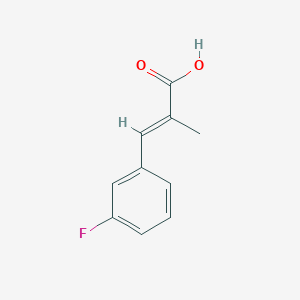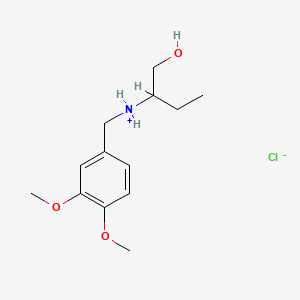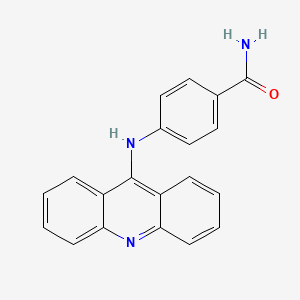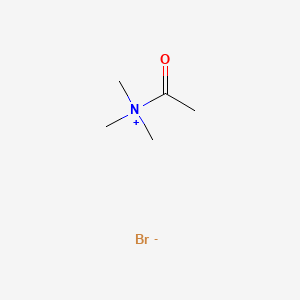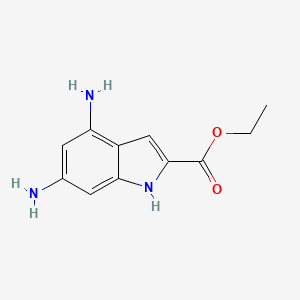![molecular formula C20H33ClFNO3 B13751091 dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride CAS No. 3829-92-3](/img/structure/B13751091.png)
dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride is a chemical compound with the CAS number 3829-92-3. This compound is known for its unique structure, which includes a fluorobenzoyl group, an ethoxy group, and a propyl chain attached to an azanium ion. It is used primarily in research and experimental settings due to its specific chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride typically involves multiple stepsThe final step involves the formation of the azanium ion and the addition of the chloride ion to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of specific functional groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine .
Applications De Recherche Scientifique
Dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Mécanisme D'action
The mechanism by which dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibutyl-[3-(4-methoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride
- Dibutyl-[3-(4-ethoxy-3-chlorobenzoyl)oxypropyl]azanium;chloride
- Dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxyethyl]azanium;chloride
Uniqueness
Dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride is unique due to the specific combination of functional groups in its structure. The presence of the fluorobenzoyl group, in particular, imparts distinct chemical properties that differentiate it from similar compounds. These properties may include enhanced reactivity, stability, or biological activity .
Propriétés
Numéro CAS |
3829-92-3 |
|---|---|
Formule moléculaire |
C20H33ClFNO3 |
Poids moléculaire |
389.9 g/mol |
Nom IUPAC |
dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride |
InChI |
InChI=1S/C20H32FNO3.ClH/c1-4-7-12-22(13-8-5-2)14-9-15-25-20(23)17-10-11-19(24-6-3)18(21)16-17;/h10-11,16H,4-9,12-15H2,1-3H3;1H |
Clé InChI |
QLHYGQJZPDLPKC-UHFFFAOYSA-N |
SMILES canonique |
CCCC[NH+](CCCC)CCCOC(=O)C1=CC(=C(C=C1)OCC)F.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


